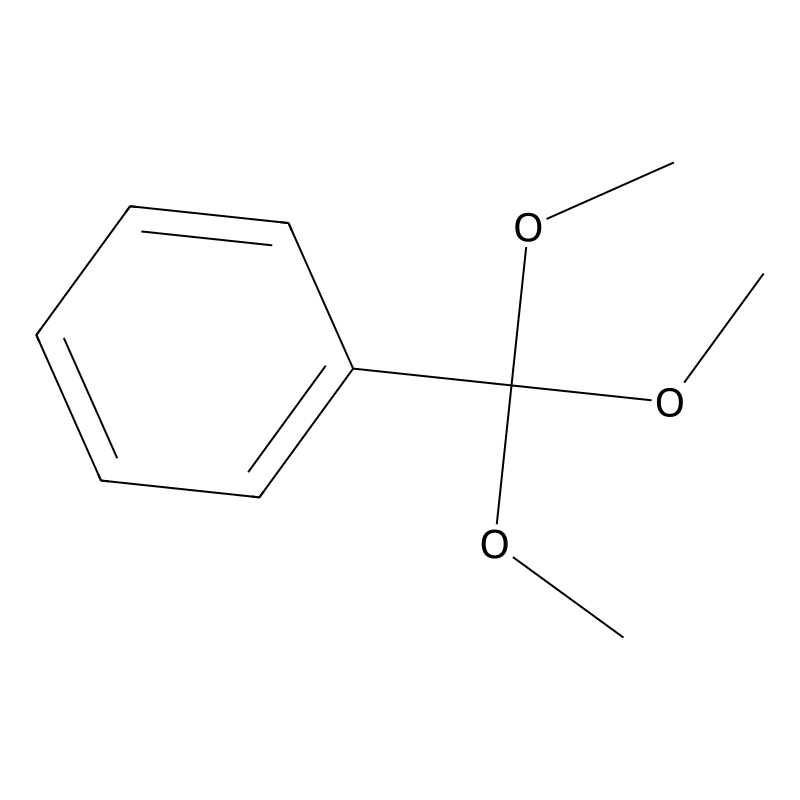Trimethyl orthobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Organic Synthesis
- Methylating Agent: TMO acts as a methylating agent, transferring a methyl group (CH₃) to other molecules. This proves valuable in synthesizing various organic compounds, including esters, ethers, and ketones. For instance, researchers utilize TMO to methylate phenols, yielding methoxy-substituted phenol derivatives essential in pharmaceutical development [].
- Claisen Condensation: TMO participates in the Claisen condensation reaction, a cornerstone organic synthesis for creating β-ketoesters. These β-ketoesters serve as precursors for synthesizing complex molecules with diverse functionalities, including pharmaceuticals and natural products [].
Materials Science
- Precursor for Metal-Organic Frameworks (MOFs): TMO serves as a precursor for synthesizing specific MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Researchers can tailor the structure and properties of MOFs by utilizing TMO as a starting material [].
Trimethyl orthobenzoate, also known as orthobenzoic acid trimethyl ester or methyl orthobenzoate, is a colorless liquid with a molecular weight of 182.2164 g/mol . Its chemical structure consists of a benzene ring substituted with a trimethoxymethyl group. The compound has a CAS Registry Number of 707-07-3 and an IUPAC Standard InChIKey of IECKAVQTURBPON-UHFFFAOYSA-N .
The detailed mechanism of action of trimethyl orthobenzoate is not fully elucidated. However, its anti-inflammatory properties are believed to be associated with its ability to inhibit protein kinase C, an enzyme involved in the inflammatory response []. Further research is needed to understand the precise mechanism.
- Toxicity: Limited data available. However, similar compounds can be irritating to the skin, eyes, and respiratory system.
- Flammability: Flammable liquid. Flash point is likely around 100 °C based on similar compounds [].
- Reactivity: Can react with strong acids and bases to decompose.
Safety Precautions:
- Handle with gloves and eye protection in a well-ventilated area.
- Flammable, keep away from heat and open flames.
- Dispose of according to local regulations for hazardous waste.
- Hydrolysis: The compound reacts with water to form methanol and methyl benzoate . The reaction can be represented as:C10H14O3 + H2O → 2CH4O + C8H8O2This hydrolysis reaction has an enthalpy of reaction (ΔrH°) of -17.3 ± 0.4 kJ/mol in the liquid phase .
- Catalyzed Hydrolysis: The hydrolysis of trimethyl orthobenzoate can be catalyzed by adsorbed surfactants on alumina particles . This catalyzed reaction results in the formation of methyl benzoate as a product.
While specific biological activities of trimethyl orthobenzoate are not explicitly mentioned in the provided search results, it is important to note that the compound may have potential toxicological effects. Safety precautions should be taken when handling this chemical, including the use of personal protective equipment and ensuring proper ventilation in the workspace .
Trimethyl orthobenzoate finds applications in various fields:
- Chemical Research: The compound is used as a reagent in organic synthesis and chemical studies .
- Catalysis Studies: It serves as a model compound for investigating catalytic processes, particularly in the study of hydrolysis reactions .
- Organic Synthesis: Trimethyl orthobenzoate can be used as a starting material or intermediate in the synthesis of other organic compounds .
The interaction of trimethyl orthobenzoate with other compounds has been studied in various contexts:
- Surfactant Interactions: Research has been conducted on the catalysis of trimethyl orthobenzoate hydrolysis by adsorbed surfactants on alumina particles . This study provides insights into the compound's behavior in the presence of surfactants and solid catalysts.
- Phosphonic Acid Derivatives: Trimethyl orthobenzoate has been reported to react with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to form heterocyclic compounds .
Similar Compounds
While the search results do not provide a direct comparison with similar compounds, we can infer some related structures based on the chemical nature of trimethyl orthobenzoate:
- Trimethyl orthoformate: This compound has a similar structure but with a hydrogen atom instead of a benzene ring.
- Triethyl orthobenzoate: An analog of trimethyl orthobenzoate with ethoxy groups instead of methoxy groups.
- Dimethyl benzoate: A simpler ester of benzoic acid, lacking the ortho-ester structure.
- Methyl benzoate: One of the hydrolysis products of trimethyl orthobenzoate.
- Benzoic acid: The parent carboxylic acid from which trimethyl orthobenzoate is derived.
These similar compounds would likely share some chemical properties with trimethyl orthobenzoate but differ in reactivity and physical characteristics due to their structural variations.
Purity
XLogP3
Exact Mass
LogP
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








